molecular formula C18H20N2O2 B2492838 (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone CAS No. 1428371-29-2

(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone

Cat. No.: B2492838
CAS No.: 1428371-29-2
M. Wt: 296.37
InChI Key: TUDCCRLLPIRDCQ-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its ability to participate in various chemical reactions and its potential use in the synthesis of novel compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone typically involves the reaction of pyridin-2-ol with piperidin-1-yl and m-tolylmethanone under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of novel compounds and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone include:

    Piperidine derivatives: Compounds containing the piperidine ring structure.

    Pyridine derivatives: Compounds containing the pyridine ring structure.

    Tolylmethanone derivatives: Compounds containing the tolylmethanone structure.

Uniqueness

The uniqueness of this compound lies in its combination of the pyridin-2-yloxy, piperidin-1-yl, and m-tolylmethanone moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that may not be observed with other similar compounds .

Properties

IUPAC Name

(3-methylphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-5-4-6-15(13-14)18(21)20-11-8-16(9-12-20)22-17-7-2-3-10-19-17/h2-7,10,13,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDCCRLLPIRDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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